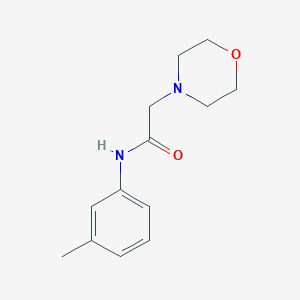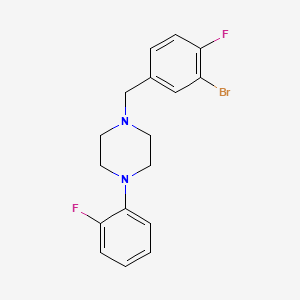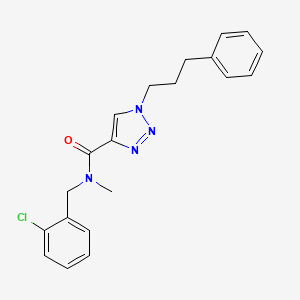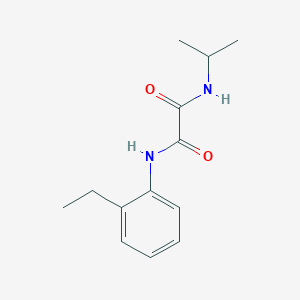![molecular formula C20H22N4OS B5021225 N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for the development of novel cancer therapies.
作用机制
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide targets the Bruton's tyrosine kinase (BTK) pathway, which is critical for the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK, with minimal impact on other kinases. This specificity reduces the risk of off-target effects and toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has also shown promising results in preclinical studies, making it a potential candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that have not yet been identified.
未来方向
There are several future directions for research on N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide. One area of focus is the development of combination therapies that include this compound. It has been shown to enhance the activity of other cancer therapies, and further research could identify optimal combinations. Another area of focus is the identification of biomarkers that can predict response to this compound. This could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to understand the long-term safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its selective inhibition of BTK and favorable pharmacokinetic profile make it an attractive candidate for further development. However, more research is needed to fully understand its mechanism of action and potential limitations.
合成方法
The synthesis of N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide involves a series of chemical reactions that result in the formation of the final compound. The process starts with the reaction of 3-(1H-pyrazol-5-yl)aniline with 3-thiophenemethyl chloride to form N-[3-(1H-pyrazol-5-yl)phenyl]-3-thiophenemethylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form this compound.
科学研究应用
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. This compound has also been shown to enhance the activity of other cancer therapies, such as rituximab and venetoclax.
属性
IUPAC Name |
N-[3-(1H-pyrazol-5-yl)phenyl]-1-(thiophen-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c25-20(16-5-9-24(10-6-16)13-15-7-11-26-14-15)22-18-3-1-2-17(12-18)19-4-8-21-23-19/h1-4,7-8,11-12,14,16H,5-6,9-10,13H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNASAWVYOMSOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=NN3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[(2-mercaptoethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5021186.png)
![5-[2-(4-isopropoxyphenyl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5021193.png)
![N-methyl-4-oxo-3-[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021201.png)
![N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5021206.png)
![propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5021210.png)
![1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B5021242.png)
![N-(2-furylmethyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5021248.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5021257.png)